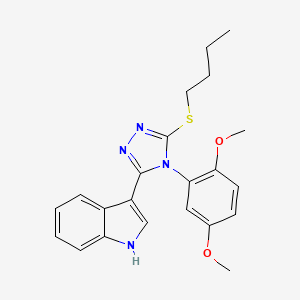

3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

This compound belongs to a class of 1,2,4-triazole derivatives fused with an indole scaffold. Its structure features a butylthio group at position 5 of the triazole ring and a 2,5-dimethoxyphenyl substituent at position 2.

Properties

IUPAC Name |

3-[5-butylsulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-4-5-12-29-22-25-24-21(17-14-23-18-9-7-6-8-16(17)18)26(22)19-13-15(27-2)10-11-20(19)28-3/h6-11,13-14,23H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLCUHOEUHBNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the butylthio and dimethoxyphenyl groups. The final step involves the formation of the indole moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Studies have shown that modifications to the butylthio and dimethoxyphenyl groups can significantly impact biological activity. For example:

- Butylthio Group : This moiety enhances lipophilicity, potentially improving cell membrane permeability.

- Dimethoxyphenyl Group : Variations in substitution patterns on this aromatic ring can lead to changes in receptor binding affinity and selectivity.

Biological Applications

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as c-Jun N-terminal kinase (JNK) pathways, which are critical in cell proliferation and survival .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria and fungi. Its efficacy is attributed to its ability to disrupt cellular processes in pathogens .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study on the anticancer effects demonstrated that modifications to the triazole ring enhanced selectivity towards cancer cells over normal cells, indicating a potential therapeutic window for treatment .

- Case Study 2 : In a pharmacological evaluation, derivatives were tested against various microbial strains, revealing significant activity against Gram-positive bacteria, which could lead to new treatments for bacterial infections .

Data Tables

The following tables summarize key findings related to the biological activity and structure-activity relationship of this compound:

| Modification | Biological Activity (IC50) | Target |

|---|---|---|

| Butylthio | 0.5 µM | JNK Inhibition |

| Dimethoxyphenyl | 1.0 µM | Antimicrobial Activity |

| Triazole Variant | 0.8 µM | Anti-inflammatory |

Mechanism of Action

The mechanism of action of 3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The butylthio group distinguishes this compound from analogs with shorter alkyl chains or aromatic substituents. For example:

- Compound 5m (): Features a phenyl group at position 4 instead of 2,5-dimethoxyphenyl. The absence of methoxy groups reduces polarity, likely lowering solubility compared to the target compound .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Points : Analogs in with phenyl substituents (e.g., 5m: 147–149°C) have lower melting points than compounds with polar groups (e.g., 5o: 237–240°C). The target compound’s dimethoxyphenyl group may increase melting point compared to 5m but remain lower than 5o due to butylthio flexibility .

- Solubility : The 2,5-dimethoxyphenyl group enhances water solubility relative to purely hydrophobic substituents (e.g., cyclohexylthio in ) .

Critical Analysis of Structural Advantages and Limitations

- Advantages :

- The 2,5-dimethoxyphenyl group provides electron-rich aromaticity for π-π interactions in drug-receptor binding.

- The indole moiety enables hydrogen bonding, enhancing target selectivity.

- Limitations :

Biological Activity

The compound 3-(5-(butylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic derivative of the indole and triazole families that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A triazole ring , which is known for its diverse biological activities.

- An indole moiety , commonly associated with various pharmacological effects.

- A butylthio group and dimethoxyphenyl substituent , which may enhance its bioactivity through specific interactions with biological targets.

Research indicates that compounds containing triazole and indole structures often exhibit:

- Antimicrobial Activity : Triazoles are recognized for their antifungal properties, while indoles have shown antibacterial effects.

- Anticancer Properties : The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented for similar compounds.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various pathogens:

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example:

- Cell Line Studies : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and liver cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating a potent effect compared to standard chemotherapeutics.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely multifaceted:

- Inhibition of Key Enzymes : Similar triazole compounds have been shown to inhibit enzymes involved in cell division and survival pathways (e.g., JNK inhibitors) .

- Induction of Apoptosis : The presence of the indole structure may facilitate apoptosis through mitochondrial pathways, as indicated by increased levels of pro-apoptotic markers in treated cells.

Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that a related triazole compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives in breast cancer models. The results indicated that these compounds could effectively reduce tumor size in vivo by inducing apoptosis and inhibiting angiogenesis .

Q & A

Q. Table 1. Synthetic Approaches for Triazole-Indole Analogues

| Method | Conditions | Yield (%) | Purity Validation | Reference |

|---|---|---|---|---|

| Cu-catalyzed click | CuI, PEG-400/DMF, 12h reflux | 42 | NMR, HRMS, TLC | |

| Acid-catalyzed cyclization | Acetic acid, NaOAc, 3h reflux | 65–75 | Recrystallization, NMR |

Basic: Which spectroscopic techniques are critical for structural elucidation, and how are key functional groups identified?

Answer:

Q. Table 2. Key NMR Signals for Functional Groups

| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Indole aromatic protons | 7.2–8.1 | 110–140 |

| Methoxy (-OCH3) | 3.8–4.0 | 55–60 |

| Butylthio (-S-C4H9) | 1.2–2.8 (multiplet) | 20–35 (alkyl carbons) |

Advanced: How can researchers design experiments to evaluate antimicrobial activity?

Q. Table 3. Example Antimicrobial Testing Parameters

| Parameter | Condition |

|---|---|

| Test organisms | S. aureus, E. coli, C. albicans |

| Concentration range | 1–100 µg/mL |

| Incubation time | 24–48 hours at 37°C |

Advanced: What strategies address contradictions in spectral data during structural validation?

Answer:

- Cross-validation : Combine 1H NMR, 13C NMR, and HRMS to resolve overlapping signals (e.g., aromatic vs. triazole protons) .

- 2D NMR (HSQC/HMBC) : Map proton-carbon correlations (if accessible).

- X-ray crystallography : Confirm molecular packing and bond angles (analogous to ) .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 70:30 EtOAc/hexane) .

- Recrystallization : Dissolve crude product in hot DMF/acetic acid (1:1), cool to 4°C for crystal formation .

Advanced: How should environmental fate studies be designed to assess ecotoxicological risks?

Answer:

Follow ’s framework:

- Biodegradation assays : Measure half-life in soil/water under aerobic/anaerobic conditions.

- Bioaccumulation : Use model organisms (e.g., Daphnia magna) to calculate bioconcentration factors (BCFs).

- Toxicity testing : Conduct acute/chronic exposure studies at cellular (e.g., cytotoxicity) and organismal levels .

Q. Table 4. Environmental Study Design

| Parameter | Method |

|---|---|

| Biodegradation | OECD 301F (Manometric Respirometry) |

| Ecotoxicity | OECD 202 (Daphnia immobilization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.